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Compound of Interest

Compound Name: Isopinocamphone

Cat. No.: B082297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Isopinocamphone, a bicyclic monoterpene ketone of significant interest in chemical and

pharmaceutical research. This document details its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their

acquisition.

Introduction to Isopinocamphone
Isopinocamphone (C₁₀H₁₆O) is a naturally occurring organic compound found in the essential

oils of various plants. Its unique chemical structure and stereochemistry make it a valuable

chiral building block in asymmetric synthesis and a subject of interest for its potential biological

activities. Accurate spectroscopic characterization is crucial for its identification, purity

assessment, and structural elucidation in various research and development applications.

Spectroscopic Data
The following sections present the key spectroscopic data for Isopinocamphone in a

structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for Isopinocamphone are summarized below.
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Table 1: ¹H NMR Spectroscopic Data for Isopinocamphone (Solvent: CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

2.55 - 2.45 m - H-2, H-4

2.38 m - H-7a

2.08 m - H-7s

1.95 m - H-1

1.88 m - H-5

1.35 s - CH₃-9

1.18 d 7.5 CH₃-10

0.92 s - CH₃-8

Table 2: ¹³C NMR Spectroscopic Data for Isopinocamphone (Solvent: CDCl₃)

Chemical Shift (δ) ppm Assignment

215.5 C-3 (C=O)

58.0 C-2

48.1 C-1

45.5 C-5

39.1 C-6

38.4 C-4

27.8 C-9

26.5 C-7

22.8 C-8

14.7 C-10
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. As a

ketone, Isopinocamphone exhibits a characteristic strong absorption band for the carbonyl

(C=O) group.

Table 3: Key IR Absorption Bands for Isopinocamphone (Neat/Liquid Film)

Wavenumber (cm⁻¹) Intensity Assignment

~2930 Strong C-H stretch (alkane)

~1715 Strong, Sharp C=O stretch (ketone)[1]

~1465 Medium C-H bend (CH₂)

~1370 Medium C-H bend (CH₃)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The electron ionization (EI) mass spectrum of Isopinocamphone shows a

molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data (m/z) for an Isomer of Isopinocamphone[2]

m/z Relative Intensity (%) Possible Fragment

152 ~20 [M]⁺ (Molecular Ion)

137 ~15 [M - CH₃]⁺

110 ~30 [M - C₃H₆]⁺

95 ~100 [C₇H₁₁]⁺ (Base Peak)

83 ~40 [C₆H₁₁]⁺

69 ~55 [C₅H₉]⁺

41 ~70 [C₃H₅]⁺
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-25 mg of purified Isopinocamphone for ¹H NMR or 50-100 mg for ¹³C

NMR.[3]

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.[4][5] Tetramethylsilane (TMS) is typically added as an internal standard (0

ppm).

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly

into a 5 mm NMR tube to remove any particulate matter.[5]

Ensure the sample height in the NMR tube is at least 4.5 cm.[5]

Cap the NMR tube securely.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for

a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Typical parameters include a spectral width of 0-220 ppm, a larger number of scans due to

the low natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2-10
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seconds.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)
Sample Preparation:

As Isopinocamphone is a liquid at room temperature, it can be analyzed directly as a neat

liquid.[6]

Ensure the diamond crystal of the ATR accessory is clean by wiping it with a soft cloth

soaked in a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.[7]

Place a small drop of Isopinocamphone onto the center of the ATR crystal, ensuring it

completely covers the crystal surface.[6]

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

After the measurement, clean the ATR crystal thoroughly with a suitable solvent.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of Isopinocamphone in a volatile organic solvent such as hexane

or ethyl acetate. A typical concentration is around 100 µg/mL.

Data Acquisition:

Gas Chromatograph (GC) Conditions:
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Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane

stationary phase (e.g., DB-5ms or HP-5ms), is commonly used for terpene analysis.

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g.,

50:1 or 100:1) to prevent column overloading.

Oven Temperature Program: An initial temperature of around 50-60°C is held for a few

minutes, followed by a temperature ramp of 5-10°C/min up to a final temperature of 250-

280°C.

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of about 1

mL/min.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

Mass Range: A scan range of m/z 40-300 is typically sufficient to cover the molecular ion

and major fragments of monoterpenes.

Ion Source and Transfer Line Temperatures: These are typically maintained at around

230°C and 280°C, respectively.

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

liquid organic compound like Isopinocamphone.
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General Workflow for Spectroscopic Analysis of Isopinocamphone
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Spectroscopic Analysis Workflow

This guide provides foundational spectroscopic data and methodologies for

Isopinocamphone. Researchers are encouraged to consult specific instrument manuals and

relevant literature for further optimization of experimental parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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